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Compound of Interest

Compound Name:
Methyl 5-bromo-4-fluoro-2-

hydroxybenzoate

CAS No.: 4133-72-6

Cat. No.: B1376369

Get Quote

Introduction & Strategic Context
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS 4133-72-6), hereafter referred to as

MBFH, is a critical halogenated building block in the synthesis of modern pharmaceuticals,

particularly SGLT2 inhibitors and agrochemicals.[1][2] Its structural integrity is defined by the

precise regiochemistry of the bromine (C5) and fluorine (C4) substituents on the salicylate core.

[1][2]

The Analytical Challenge: The primary challenge in characterizing MBFH is distinguishing it

from its regioisomers (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) and detecting de-

halogenated impurities (des-bromo or des-fluoro analogs) that arise during electrophilic

aromatic substitution or esterification.[1][2] Standard "purity" assays often fail to detect

regioisomeric drift.[1][2]

This guide provides a multi-modal analytical strategy designed to ensure structural certainty

and quantitative accuracy.
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Analytical Workflow Visualization
The following workflow illustrates the logical progression from raw material intake to definitive

structural release.
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Figure 1: Integrated analytical workflow for MBFH characterization, emphasizing orthogonal

validation.

Protocol 1: Regio-Selective UHPLC Method[1][2]
Objective: Separate MBFH from its positional isomers and hydrolysis products (5-bromo-4-

fluoro-2-hydroxybenzoic acid).[1][2]

Expert Insight: Standard C18 columns often fail to resolve halogenated regioisomers due to

similar hydrophobicity.[1][2] This protocol utilizes a Phenyl-Hexyl stationary phase.[1][2] The

-
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interactions between the phenyl ring of the column and the aromatic core of MBFH are
modulated by the electron-withdrawing effects of the halogens, providing superior selectivity
compared to alkyl-chain phases.[1]

Method Parameters
Parameter Specification

Column
Fluorophenyl or Phenyl-Hexyl (e.g., 100 x 2.1

mm, 1.7 µm)

Mobile Phase A
Water + 0.1% Formic Acid (Maintains phenol

protonation)

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.4 mL/min

Column Temp
40°C (Improves mass transfer for halogenated

species)

Detection
UV @ 310 nm (Specific to salicylate

chromophore) & 254 nm

Gradient Table[1][2]
Time (min) % Mobile Phase B Event

0.0 30 Initial Equilibration

1.0 30 Isocratic Hold

8.0 85
Linear Gradient (Elution of

MBFH)

9.0 95 Wash

9.1 30 Re-equilibration

Self-Validating Criteria:

Resolution (
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): The critical pair (MBFH vs. 4-bromo-5-fluoro isomer) must have

.

Tailing Factor: Must be < 1.3. Significant tailing indicates ionization of the phenolic hydroxyl;

ensure mobile phase pH is < 3.0.[1][2]

Protocol 2: Structural Validation via NMR
Spectroscopy[2]
Objective: Unambiguous assignment of the halogen positions using Spin-Spin Coupling (

-coupling).

Expert Insight: Mass spectrometry cannot easily distinguish regioisomers (same m/z). NMR is

the definitive tool here.[1][2] The key diagnostic is the coupling between the Fluorine atom and

the aromatic protons.[1][2]

1H NMR (400 MHz, DMSO- ) Expected Signals
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Chemical Shift
(

)

Multiplicity Integration Assignment
Mechanistic
Logic

10.5 - 11.0 Singlet (Broad) 1H -OH (C2)

Intramolecular H-

bond to ester

carbonyl causes

downfield shift.[1]

[2]

8.05
Doublet (

Hz)
1H H6 (C6)

Located meta to

Fluorine.[2]

Shows

characteristic

coupling.[1][2]

7.15
Doublet (

Hz)
1H H3 (C3)

Located ortho to

Fluorine.[2]

Large

coupling is the

fingerprint for the

4-Fluoro position.

[1][2]

3.90 Singlet 3H -OCH Methyl ester

protons.[1][2]

19F NMR Validation
Run 19F NMR (proton-coupled):

If Fluorine is at C4 (correct product), the signal will appear as a doublet of doublets

(coupling to H3 and H6).[1][2]

Validation Check: If the signal appears as a triplet or complex multiplet, it indicates a

mixture of isomers or incorrect substitution.[1][2]
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Protocol 3: Impurity Profiling via GC-MS[1][2]
Objective: Detect volatile precursors (e.g., 3-fluorophenol derivatives) and solvent residues.

Expert Insight: MBFH is an ester and is sufficiently volatile for Gas Chromatography.[1][2]

However, the phenolic hydroxyl group can cause peak tailing on non-polar columns.[1][2]

Derivatization is recommended for trace analysis but direct injection is acceptable for purity

screening.[1][2]

Method Parameters
Inlet: Split (20:1), 250°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.[1][2]

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

Oven Program:

60°C hold for 1 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

MS Source: EI (70 eV).[1][2] Monitor m/z 248/250 (Molecular Ion cluster showing 1:1 Br

isotope pattern).[1][2]

Fragmentation Interpretation:

m/z 248/250: Molecular Ion (

).[1][2]

m/z 217/219: Loss of -OCH

(Characteristic of methyl esters).[1][2]

m/z 189/191: Loss of -COOCH
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(Base peak often involves loss of ester group).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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